4-Vinylbenzènesulfonate de sodium

Vue d'ensemble

Description

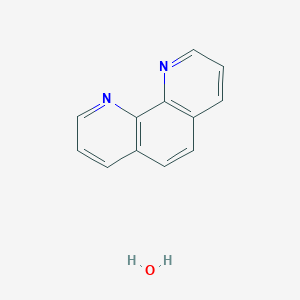

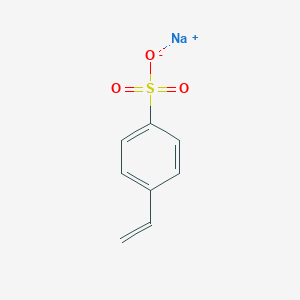

Sodium 4-vinylbenzenesulfonate, also known as Sodium 4-vinylbenzenesulfonate, is a useful research compound. Its molecular formula is C8H8NaO3S and its molecular weight is 207.20 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium 4-vinylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 4-vinylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-vinylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse du poly(4-vinylbenzènesulfonate de sodium)

Le this compound peut être utilisé comme matière de départ pour synthétiser le poly(this compound) via une polymérisation radicalaire et une polymérisation radicalaire contrôlée . Ce polymère a des applications potentielles dans divers domaines en raison de ses propriétés uniques.

Formation de complexe avec les ions métalliques

Le this compound est un composé organique qui se dissout facilement dans l'eau et trouve des applications dans la recherche scientifique . Sa polyvalence en tant que réactif dans les expériences de laboratoire lui permet de former des complexes avec des ions métalliques . Ces complexes peuvent être utilisés dans une variété d'applications, y compris la catalyse et la science des matériaux.

Utilisation dans la polymérisation radicalaire contrôlée

La polymérisation radicalaire contrôlée est un type de polymérisation où la croissance du polymère est régulée par une espèce radicalaire soigneusement contrôlée. Le this compound peut être utilisé dans ce processus pour créer des polymères ayant des propriétés spécifiques .

Utilisation dans la polymérisation radicalaire

La polymérisation radicalaire est une méthode de polymérisation par laquelle un polymère se forme par l'addition successive de blocs de construction radicalaires. Le this compound peut être utilisé dans ce processus pour créer des polymères .

Mécanisme D'action

Target of Action

Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is primarily used in the synthesis of polymers . Its primary targets are therefore the polymer chains that it helps to form.

Mode of Action

The compound acts as a monomer, which can be polymerized to form a polymeric chain . It is grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of a new polymeric material with unique properties.

Biochemical Pathways

The biochemical pathways involved in the action of Sodium 4-vinylbenzenesulfonate are related to polymer synthesis . The compound is incorporated into the polymer chain, affecting its structure and properties. The downstream effects of this process include changes in the physical and chemical properties of the resulting polymer.

Pharmacokinetics

Its solubility in water and its reactivity as a monomer are crucial factors influencing its bioavailability in a polymer synthesis context .

Result of Action

The result of Sodium 4-vinylbenzenesulfonate’s action is the formation of a new polymeric material with unique properties . For example, the PVDF-g-PSVBS copolymer has been used to prepare cation exchange membranes for the membrane capacitive deionization process .

Action Environment

The action of Sodium 4-vinylbenzenesulfonate can be influenced by environmental factors such as temperature . For instance, to prepare consistent and homogeneous PVDF-g-PSVBS membranes, it is suggested that the annealing temperature of the membranes is below 60 °C .

Analyse Biochimique

Biochemical Properties

Sodium 4-vinylbenzenesulfonate has been used as a starting material to synthesize poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . This process involves the interaction of Sodium 4-vinylbenzenesulfonate with various enzymes and proteins, leading to the formation of a copolymer .

Cellular Effects

The effects of Sodium 4-vinylbenzenesulfonate on cells are largely dependent on its form and concentration. For instance, when grafted onto poly(vinylidene fluoride) to form a copolymer, it has been shown to increase cell densities of both human umbilical vein endothelial cells and human umbilical vein smooth muscle cells .

Molecular Mechanism

The molecular mechanism of Sodium 4-vinylbenzenesulfonate involves its ability to undergo polymerization by a radical mechanism . This process allows Sodium 4-vinylbenzenesulfonate to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 4-vinylbenzenesulfonate can change over time. For instance, as the degree of grafting increases, the sulfur element in Sodium 4-vinylbenzenesulfonate is uniformly distributed and increased .

Propriétés

Numéro CAS |

2695-37-6 |

|---|---|

Formule moléculaire |

C8H8NaO3S |

Poids moléculaire |

207.20 g/mol |

Nom IUPAC |

sodium;4-ethenylbenzenesulfonate |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11); |

Clé InChI |

OMSKWMHSUQZBRS-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

| 2695-37-6 25704-18-1 |

|

Description physique |

DryPowde |

Pictogrammes |

Irritant |

Numéros CAS associés |

25704-18-1 |

Synonymes |

4-Vinylbenzenesulfonic acid sodium salt |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S, and its molecular weight is 206.20 g/mol. []

A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, ¹H Nuclear magnetic resonance (¹H NMR), and ¹³C Nuclear magnetic resonance (¹³C NMR) to confirm the chemical structure and composition of Sodium 4-vinylbenzenesulfonate and its copolymers. [, , ]

A: The molecule possesses a hydrophilic sulfonate group (-SO3- Na+) attached to a benzene ring and a vinyl group (-CH=CH2) capable of polymerization. This combination grants Sodium 4-vinylbenzenesulfonate amphiphilic characteristics and makes it a valuable monomer for various applications. [, ]

A: Sodium 4-vinylbenzenesulfonate can be polymerized using various methods, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). [, , , , ]

A: Copolymerization with Sodium 4-vinylbenzenesulfonate allows researchers to fine-tune material properties like hydrophilicity, charge density, and mechanical strength by incorporating different functional groups. [, , , , , ]

A: Researchers have synthesized various copolymers, including: * Poly(sodium 4-vinylbenzenesulfonate-co-2-hydroxyethyl methacrylate-co-acrylamide): Used in electro-stimulated hydrogel actuators for their fast flexible folding deformation properties. [] * Poly(sodium p-styrenesulfonate)-ran-poly(dodecyl methacrylate): Applied as stabilizers for oil-in-water nanoemulsions due to their ability to achieve small droplet sizes and long-term stability. [] * Poly(sodium 4-vinylbenzenesulfonate-co-acrylic acid-co-diallyldimethylammonium chloride): Demonstrated excellent performance as a dispersant in coal water slurry preparation due to enhanced electrostatic repulsion and steric hindrance among coal particles. []

A: Sodium 4-vinylbenzenesulfonate acts as a "surfmer" in Pickering emulsion polymerization, influencing particle morphology and surface charge by interacting with stabilizing agents like silica nanoparticles. [, ]

A: Polymers incorporating Sodium 4-vinylbenzenesulfonate are being explored for membrane applications due to their potential for antifouling properties, improved blood compatibility, and tunable hydrophilicity. [, , ]

A: The sulfonate groups in Sodium 4-vinylbenzenesulfonate-modified materials can influence cell adhesion, proliferation, and blood coagulation. These materials are being investigated for their potential use in biomedical applications requiring specific interactions with cells and tissues. [, ]

A: Further research is needed to fully understand the long-term stability and biodegradability of Sodium 4-vinylbenzenesulfonate-based materials, particularly in biological environments. [, ]

ANone: Future research can focus on:

- Developing novel copolymers with improved properties for specific applications like drug delivery, tissue engineering, and water treatment. [, , ]

- Investigating the impact of molecular weight, copolymer composition, and surface modification on the performance of Sodium 4-vinylbenzenesulfonate-based materials. [, , ]

- Exploring the use of computational chemistry and modeling to predict and optimize the properties of new Sodium 4-vinylbenzenesulfonate-containing polymers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.